molecular formula C8H10ClF2NS B6264240 {3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride CAS No. 1803584-24-8

{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Cat. No. B6264240
CAS RN: 1803584-24-8
M. Wt: 225.7
InChI Key:
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Description

“{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 2061980-68-3 . It has a molecular weight of 243.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is 1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmaceuticals

Organofluorine compounds, such as “{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride”, often possess unique chemical, physical, and biological properties. They play important roles in pharmaceuticals . The introduction of the CF2 motif as an oxygen surrogate could significantly improve the metabolic stability and bioavailability of the target molecules .

Agrochemicals

The unique properties of organofluorine compounds also make them valuable in the field of agrochemicals . They can be used to develop more effective pesticides and fertilizers.

Advanced Materials

The (phenylsulfonyl)difluoromethyl group is a versatile CF2 building block, which can be readily transformed into other useful fluorinated functionalities . This makes “{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” a potential candidate for the development of advanced materials.

Organic Synthesis

This compound can be used in various difluoroalkylation reactions, including nucleophilic (phenylsulfonyl)difluoromethylations, electrophilic (phenylsulfonyl)difluoromethylations, radical (phenylsulfonyl)difluoromethylations, difluorocarbene reactions, and transition-metal mediated (phenylsulfonyl)difluoromethylations .

Biochemical Research

The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in biochemical research . “{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” could potentially be used in this area.

Environmental Science

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . “{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” could potentially be used in environmental science research to study these reactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride' involves the reaction of 3-(chloromethyl)thiophene with difluoromethyl sulfide to form 3-[(difluoromethyl)sulfanyl]methylthiophene. This intermediate is then reacted with 3-nitrobenzaldehyde to form the corresponding imine, which is reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "3-(chloromethyl)thiophene", "difluoromethyl sulfide", "3-nitrobenzaldehyde", "sodium borohydride", "methanamine hydrochloride" ], "Reaction": [ "Step 1: 3-(chloromethyl)thiophene is reacted with difluoromethyl sulfide in the presence of a base such as potassium carbonate to form 3-[(difluoromethyl)sulfanyl]methylthiophene.", "Step 2: 3-[(difluoromethyl)sulfanyl]methylthiophene is reacted with 3-nitrobenzaldehyde in the presence of a catalyst such as piperidine to form the corresponding imine.", "Step 3: The imine is reduced with sodium borohydride in the presence of a solvent such as ethanol to yield the final product, '{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride'." ] }

CAS RN

1803584-24-8

Product Name

{3-[(difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Molecular Formula

C8H10ClF2NS

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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